7-Bromopyrrolo[1,2-b]pyridazine-3-carbonitrile
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Overview
Description
7-Bromopyrrolo[1,2-b]pyridazine-3-carbonitrile is a heterocyclic compound with the molecular formula C8H4BrN3 and a molecular weight of 222.04 g/mol . This compound is characterized by a bromine atom attached to a pyrrolo[1,2-b]pyridazine ring system, which also contains a carbonitrile group. It is used in various chemical and pharmaceutical research applications due to its unique structural properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-Bromopyrrolo[1,2-b]pyridazine-3-carbonitrile typically involves the bromination of pyrrolo[1,2-b]pyridazine-3-carbonitrile. The reaction is carried out under controlled conditions to ensure the selective bromination at the 7-position of the pyrrolo[1,2-b]pyridazine ring . Common reagents used in this process include bromine or N-bromosuccinimide (NBS) in the presence of a suitable solvent such as dichloromethane or acetonitrile.
Industrial Production Methods
Industrial production of this compound may involve large-scale bromination reactions using automated reactors to ensure consistent quality and yield. The process is optimized to minimize by-products and maximize the efficiency of the bromination step .
Chemical Reactions Analysis
Types of Reactions
7-Bromopyrrolo[1,2-b]pyridazine-3-carbonitrile undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to yield different derivatives.
Coupling Reactions: It can participate in coupling reactions such as Suzuki or Heck reactions to form more complex molecules.
Common Reagents and Conditions
Substitution Reactions: Common reagents include amines, thiols, and alkoxides in the presence of a base such as potassium carbonate or sodium hydride.
Oxidation Reactions: Reagents such as potassium permanganate or hydrogen peroxide can be used.
Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines yield amino derivatives, while coupling reactions can produce biaryl compounds .
Scientific Research Applications
7-Bromopyrrolo[1,2-b]pyridazine-3-carbonitrile is utilized in various scientific research fields, including:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is used in the study of enzyme inhibitors and receptor modulators.
Industry: The compound is used in the development of advanced materials and chemical intermediates.
Mechanism of Action
The mechanism of action of 7-Bromopyrrolo[1,2-b]pyridazine-3-carbonitrile involves its interaction with specific molecular targets such as enzymes or receptors. The bromine atom and carbonitrile group play crucial roles in binding to these targets, modulating their activity and leading to various biological effects . The exact pathways and molecular interactions depend on the specific application and target of interest.
Comparison with Similar Compounds
Similar Compounds
Pyrrolo[1,2-b]pyridazine-3-carbonitrile: Lacks the bromine atom, resulting in different reactivity and biological activity.
7-Chloropyrrolo[1,2-b]pyridazine-3-carbonitrile: Contains a chlorine atom instead of bromine, leading to variations in chemical and biological properties.
7-Iodopyrrolo[1,2-b]pyridazine-3-carbonitrile:
Uniqueness
7-Bromopyrrolo[1,2-b]pyridazine-3-carbonitrile is unique due to the presence of the bromine atom, which imparts distinct chemical reactivity and biological activity compared to its analogs. This uniqueness makes it a valuable compound in various research and industrial applications .
Properties
Molecular Formula |
C8H4BrN3 |
---|---|
Molecular Weight |
222.04 g/mol |
IUPAC Name |
7-bromopyrrolo[1,2-b]pyridazine-3-carbonitrile |
InChI |
InChI=1S/C8H4BrN3/c9-8-2-1-7-3-6(4-10)5-11-12(7)8/h1-3,5H |
InChI Key |
MHFGDXMUCVQVNR-UHFFFAOYSA-N |
Canonical SMILES |
C1=C2C=C(C=NN2C(=C1)Br)C#N |
Origin of Product |
United States |
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